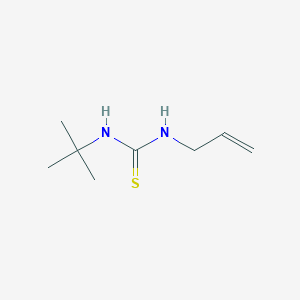

1-Tert-butyl-3-prop-2-en-1-ylthiourea

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H16N2S |

|---|---|

Molekulargewicht |

172.29 g/mol |

IUPAC-Name |

1-tert-butyl-3-prop-2-enylthiourea |

InChI |

InChI=1S/C8H16N2S/c1-5-6-9-7(11)10-8(2,3)4/h5H,1,6H2,2-4H3,(H2,9,10,11) |

InChI-Schlüssel |

XMNFLULNRRLFHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC(=S)NCC=C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea

Conventional Synthetic Routes for Substituted Thioureas

Traditional methods for synthesizing substituted thioureas have been well-established, primarily relying on the reaction of amines with either isothiocyanates or carbon disulfide. These routes are valued for their reliability and straightforward execution.

Reactions Involving Isothiocyanates and Amines

The most direct and widely utilized method for preparing N,N'-disubstituted thioureas is the condensation of an isothiocyanate with a primary or secondary amine. acs.org For the synthesis of 1-Tert-butyl-3-prop-2-en-1-ylthiourea, this involves the reaction of allyl isothiocyanate with tert-butylamine (B42293).

The mechanism proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov This reaction is typically performed in a suitable solvent, such as ethanol, and can be refluxed to ensure completion. scispace.com The high nucleophilicity of the amine and the electrophilicity of the isothiocyanate make this a highly efficient "click-type" coupling reaction, often resulting in high yields. nih.gov In many instances, simple mechanical agitation at room temperature is sufficient to drive the reaction to completion in a short time. nih.gov

Reaction Scheme:

Allyl isothiocyanate + tert-Butylamine → this compound

Condensation Reactions with Carbon Disulfide

The reaction mechanism is proposed to proceed through the initial formation of a dithiocarbamate (B8719985) salt from the reaction of an amine with carbon disulfide. nih.govtandfonline.com This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with the second amine present in the mixture to form the unsymmetrical thiourea (B124793). acs.orgnih.gov Various oxidants, such as hydrogen peroxide or air, can facilitate this process in an aqueous medium. researchgate.net Another approach involves the use of a catalyst like a ZnO/Al2O3 composite at elevated temperatures. tandfonline.com

General Reaction Steps:

Amine (1) + Carbon Disulfide → Dithiocarbamic acid intermediate

Dithiocarbamic acid intermediate → Isothiocyanate + H₂S

Isothiocyanate + Amine (2) → Unsymmetrical Thiourea

Strategic Use of Protecting Groups in Thiourea Synthesis

In more complex syntheses or when dealing with multifunctional molecules, the strategic use of protecting groups is essential to ensure selectivity and prevent unwanted side reactions. Amine functionalities are often protected during the synthesis of thioureas.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. N,N'-di-Boc-thiourea is a stable and readily available reagent that can be used as a mild thioacylating agent. organic-chemistry.orgorganic-chemistry.org It can be activated, for example with trifluoroacetic acid anhydride, to react with nucleophiles like amines. organic-chemistry.org This allows for the controlled introduction of the thiourea moiety.

The Boc group can be selectively removed under acidic conditions, such as with methanolic HCl, to yield the desired product. thieme-connect.com This strategy is particularly valuable in solid-phase synthesis and when synthesizing more complex molecules where other functional groups might be sensitive to the reaction conditions used for thiourea formation. researchgate.net The use of carbamoyl-protected isothiocyanates also simplifies purification by avoiding highly polar or charged intermediates. organic-chemistry.org

Advanced and Green Synthetic Approaches

In response to the growing demand for environmentally friendly and efficient chemical processes, advanced synthetic methods such as microwave-assisted synthesis and solid-phase techniques have been developed for thiourea derivatives.

Microwave-Assisted Synthesis of Thiourea Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govchemicaljournals.com This technique relies on the efficient heating of polar molecules through dielectric loss. rsc.org

The synthesis of thioureas from primary amines and isothiocyanates is well-suited for microwave irradiation. researchgate.net Solvent-free conditions can often be employed, further enhancing the green credentials of this method. researchgate.netresearchgate.net For example, the reaction of an amine with an isothiocyanate can be completed in a matter of minutes with excellent yields under microwave irradiation, compared to hours with conventional refluxing. scispace.comresearchgate.net This rapid and energy-efficient approach is a significant improvement for the synthesis of compounds like this compound. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thioureas

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Good to excellent | Often higher than conventional methods |

| Solvent Use | Often requires solvents | Can often be performed solvent-free |

| Side Reactions | More prone to side reactions | Reduced side reactions due to shorter reaction times |

Solid-Phase Synthesis Techniques for Thiourea Scaffolds

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of compounds, and it has been successfully applied to the creation of thiourea scaffolds. nih.gov In this approach, one of the reactants, typically an amine, is attached to a solid support (resin).

The synthesis proceeds by treating the resin-bound amine with an isothiocyanate in solution. nih.gov After the reaction is complete, the excess reagents and by-products are simply washed away, and the desired thiourea product is then cleaved from the resin. This method allows for high-throughput synthesis and purification. For instance, a resin-bound amine can be condensed with an isothiocyanate, and the resulting thiourea resin can be further modified or cleaved to yield the final product. nih.gov This technique is highly adaptable for creating diverse libraries of thiourea derivatives for screening purposes.

General Steps in Solid-Phase Synthesis:

Attachment of an amine to a solid support.

Reaction of the resin-bound amine with an isothiocyanate.

Washing of the resin to remove excess reagents.

Cleavage of the thiourea product from the solid support.

Optimization of One-Pot Synthesis Procedures

One-pot synthesis offers a streamlined and efficient alternative to multi-step procedures, reducing waste and saving time. In the context of this compound synthesis, a one-pot approach can involve the in situ formation of allyl isothiocyanate, which then reacts with tert-butylamine without the need for isolation of the intermediate.

One such strategy involves the reaction of allyl bromide with a thiocyanate (B1210189) salt, such as potassium thiocyanate, supported on silica (B1680970) gel. The resulting allyl isothiocyanate is then reacted with tert-butylamine supported on alumina (B75360) to yield the final product. researchgate.net This supported reagent system facilitates a clean reaction with good yields.

Another one-pot method involves the desulfurization of dithiocarbamate salts, which can be formed in situ from an amine and carbon disulfide. bohrium.com While this method is generally applicable, for the synthesis of this compound, the direct reaction of the commercially available starting materials, tert-butylamine and allyl isothiocyanate, is often more straightforward.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction conditions is crucial for the efficient synthesis of this compound, with a focus on improving yield and purity while minimizing reaction times.

Yield Enhancement and Purity Considerations

Key parameters that are typically optimized include temperature, solvent, and the molar ratio of reactants. The reaction between tert-butylamine and allyl isothiocyanate is generally carried out in a suitable solvent at room temperature or with gentle heating.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 4 | 85 |

| 2 | Acetonitrile (B52724) | 25 | 4 | 88 |

| 3 | Tetrahydrofuran (B95107) | 25 | 4 | 92 |

| 4 | Tetrahydrofuran | 50 | 2 | 95 |

| 5 | Ethanol | 25 | 4 | 82 |

| 6 | Ethanol | 78 (reflux) | 1 | 90 |

As indicated in the hypothetical data presented in Table 1, the choice of solvent can have a significant impact on the reaction yield. Aprotic polar solvents like tetrahydrofuran often provide excellent results. Elevating the temperature can also increase the reaction rate, leading to shorter reaction times and higher yields. However, excessive heat can lead to the formation of byproducts, thus requiring a careful balance. Purity is typically assessed by chromatographic techniques and spectroscopic methods.

Stereochemical Control in Prop-2-en-1-yl Moiety Introduction

The prop-2-en-1-yl (allyl) group in this compound contains a double bond. While the starting material, allyl isothiocyanate, has the double bond in the terminal position, the potential for isomerization to the thermodynamically more stable internal isomers (cis/trans-prop-1-en-1-yl) exists, particularly under harsh reaction conditions or in the presence of certain catalysts.

Controlling the stereochemistry of the prop-2-en-1-yl moiety primarily involves maintaining the terminal position of the double bond. This is generally achieved by using mild reaction conditions and avoiding reagents or catalysts that could promote isomerization. The use of non-basic or weakly basic conditions is preferable. For the standard synthesis from tert-butylamine and allyl isothiocyanate under the optimized conditions described above, isomerization is typically not a significant issue.

Should isomerization be a concern, the use of protecting groups or alternative synthetic strategies that introduce the allyl group under non-isomerizing conditions could be explored. However, for most applications, the direct synthesis provides the desired isomer in high purity.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Tert-butyl-3-prop-2-en-1-ylthiourea provides characteristic signals for the tert-butyl and allyl groups. The tert-butyl protons typically appear as a singlet due to the symmetry of the group, with an expected chemical shift in the upfield region. The allyl group protons exhibit more complex splitting patterns due to spin-spin coupling. The vinyl protons will show characteristic shifts and coupling constants, while the methylene (B1212753) protons adjacent to the nitrogen will also have a distinct signal. The N-H protons of the thiourea (B124793) moiety are also observable, often as broad singlets.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~1.5 | Singlet | - |

| Allyl CH₂ (2H) | ~4.0 | Doublet | ~5-7 |

| Allyl CH (1H) | ~5.8-6.0 | Multiplet | - |

| Allyl CH₂ (vinyl, 2H) | ~5.1-5.3 | Multiplet | - |

| NH (tert-butyl) | Variable | Broad Singlet | - |

| NH (allyl) | Variable | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, a key feature of thiourea derivatives. The carbons of the tert-butyl and allyl groups will also have distinct chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C=S | ~180-185 |

| Allyl CH | ~133-135 |

| Allyl CH₂ (vinyl) | ~116-118 |

| tert-Butyl C (quaternary) | ~50-55 |

| Allyl CH₂ (N-CH₂) | ~45-50 |

| tert-Butyl CH₃ | ~28-30 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Advanced NMR Techniques for Supramolecular Systems and Conformational Changes

Thiourea derivatives are known to participate in supramolecular self-assembly through hydrogen bonding and other weak interactions. mersin.edu.tr Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for studying these systems. These techniques can help to establish through-bond and through-space correlations, providing insights into the three-dimensional structure and intermolecular interactions.

Conformational changes in thiourea derivatives, particularly rotation around the C-N bonds, can also be investigated using variable temperature NMR studies. imperial.ac.uklibretexts.org The presence of bulky substituents like the tert-butyl group can influence the conformational preferences of the molecule. researchgate.net The study of these dynamic processes is crucial for understanding the reactivity and properties of these compounds in different environments. The formation of supramolecular aggregates can be influenced by solvent polarity, with different arrangements observed in various media. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups appear just below 3000 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, is usually found in the range of 1200-1400 cm⁻¹, although its position can be influenced by hydrogen bonding. The C=C stretching of the allyl group is expected around 1640 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | ~3100-3400 |

| C-H Stretch (sp³ and sp²) | ~2850-3100 |

| C=C Stretch (allyl) | ~1640 |

| N-H Bend | ~1550-1650 |

| C=S Stretch | ~1200-1400 |

Note: The exact frequencies can vary based on the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR. The C=S bond, in particular, often gives a strong and characteristic signal in the Raman spectrum. This technique can be especially useful for studying the conformational changes and intermolecular interactions in both the solid state and in solution. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C8H16N2S, the expected molecular weight is approximately 172.3 g/mol .

In a typical electron impact mass spectrum (EI-MS), the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight. The fragmentation of thiourea derivatives is influenced by the substituents on the nitrogen atoms. Common fragmentation pathways for N,N'-disubstituted thioureas involve cleavage of the C-N bonds and the bonds within the substituent groups.

For this compound, key fragmentation patterns would likely include:

α-cleavage: This is a primary fragmentation mode for many organic compounds. miamioh.edu For the tert-butyl group, this would result in the loss of a methyl radical (•CH3) to form a stable tertiary carbocation, leading to a fragment ion at M-15.

Loss of the tert-butyl group: Cleavage of the N-C bond can lead to the loss of the entire tert-butyl group as a radical or a cation. Loss of a tert-butyl radical (•C(CH3)3) would result in a fragment at m/z [M - 57].

Fragmentation of the allyl group: The prop-2-en-1-yl (allyl) group can undergo fragmentation, such as the loss of a C3H5 radical, leading to a fragment at m/z [M - 41].

Cleavage of the thiourea core: The C-N and C=S bonds within the thiourea moiety can also break, leading to various smaller charged fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (approximate) | Description |

| [C8H16N2S]+• | 172 | Molecular Ion (M+) |

| [C7H13N2S]+ | 157 | Loss of •CH3 (from tert-butyl) |

| [C4H9N2S]+ | 115 | Loss of •C4H7 (from allyl) |

| [C5H11N2S]+ | 131 | Loss of •C3H5 (allyl radical) |

| [C4H9]+ | 57 | tert-butyl cation |

| [C3H5]+ | 41 | Allyl cation |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique to confirm the empirical and molecular formula of a synthesized compound. It determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For this compound (C8H16N2S), the theoretical elemental composition can be calculated based on its atomic weights.

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 8 | 96.08 | 55.76% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 9.38% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.26% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 18.60% |

| Total | 172.33 | 100.00% |

Experimental values obtained from CHNS analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% deviation, to confirm the compound's purity and elemental formula.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esunimi.it This technique is invaluable for understanding the precise molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice.

The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the C-N single bonds. Thiourea derivatives can exist in different conformations, often described as syn or anti with respect to the orientation of the substituents relative to the C=S bond. acs.org In the crystalline state, the molecule adopts a specific conformation that is stabilized by both intramolecular and intermolecular interactions. researchgate.net For instance, intramolecular hydrogen bonds between an N-H group and another part of the molecule can lock the conformation into a specific arrangement. researchgate.netresearchgate.net The conformation of thioureas can significantly impact their chemical reactivity and catalytic activity. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mersin.edu.tr It maps the electron distribution of a molecule within the crystal, highlighting regions of close contact with neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), with red spots indicating contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white indicating contacts at the van der Waals separation, and blue indicating longer contacts. mdpi.com

Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea

Quantum Chemical Calculations (DFT, ab initio)

There are no published studies detailing the quantum chemical calculations for 1-Tert-butyl-3-prop-2-en-1-ylthiourea. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to provide insights into the molecule's fundamental properties.

There is no specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. The HOMO-LUMO gap is a critical parameter in computational chemistry, as it helps to predict the chemical reactivity and electronic transitions within a molecule.

A Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hybridization.

Molecular Dynamics (MD) Simulations

There are no records of Molecular Dynamics (MD) simulations being performed on this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing valuable information about their conformational changes and interactions with their environment.

Details on the conformational dynamics of this compound in solution are not available. Such studies would explore the different shapes the molecule can adopt in a solvent and the transitions between these conformations. The bulky tert-butyl group would likely have a significant influence on the molecule's preferred conformation. vaia.com

The influence of different solvents on the behavior of this compound has not been investigated through computational methods. Solvation effect studies are important for understanding how a molecule behaves in a real-world chemical environment.

Theoretical Studies of Spectroscopic Data Correlation

The correlation of theoretically calculated spectroscopic data with experimentally obtained spectra is a cornerstone of modern chemical analysis. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental. sciensage.inforesearchgate.net DFT calculations can provide optimized molecular geometries, electronic properties, and, crucially, predicted Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra. acs.orgresearchgate.net

The general approach involves optimizing the 3D structure of the molecule to its lowest energy state. This optimized geometry is then used for subsequent calculations of spectroscopic parameters. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For thiourea (B124793) derivatives, the B3LYP functional with a suitable basis set has been shown to yield results that correlate well with experimental data. sciensage.inforesearchgate.net

Prediction and Interpretation of NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are a powerful tool for the structural elucidation of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, one would expect distinct signals for the protons (¹H NMR) and carbons (¹³C NMR) in the tert-butyl group, the allyl group, and the thiourea backbone. The tert-butyl group, known for its intense and sharp NMR signal due to the nine equivalent protons, serves as an excellent probe in NMR studies. nih.gov

A comparative analysis of the theoretically predicted and experimentally measured chemical shifts allows for the unambiguous assignment of each signal to its corresponding nucleus in the molecule. Discrepancies between the calculated and experimental values can often be attributed to solvent effects, conformational averaging, and intermolecular interactions, which can be further investigated with more advanced computational models. escholarship.org

Below is an illustrative table showcasing the kind of data that would be generated from a computational study of the ¹H and ¹³C NMR chemical shifts for this compound, compared with hypothetical experimental values.

Interactive Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Thiourea N-H | 7.5 - 8.5 | 7.98 | - | - |

| Allyl CH= | 5.8 - 6.0 | 5.92 | 130.0 - 135.0 | 133.5 |

| Allyl =CH₂ | 5.1 - 5.3 | 5.18 | 115.0 - 120.0 | 117.3 |

| Allyl -CH₂- | 4.0 - 4.2 | 4.11 | 45.0 - 50.0 | 48.2 |

| tert-Butyl C(CH₃)₃ | 1.4 - 1.6 | 1.51 | 28.0 - 32.0 | 29.7 |

| tert-Butyl C(CH₃)₃ | - | - | 50.0 - 55.0 | 52.4 |

| Thiourea C=S | - | - | 180.0 - 185.0 | 182.1 |

Note: The experimental values in this table are hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational analysis is crucial for interpreting the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic positions for the optimized molecular geometry, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. ijnc.ir

These calculated frequencies often have a systematic overestimation compared to experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with the experimental data. escholarship.org

The key vibrational modes for this compound would include the N-H stretching of the thiourea group, C=S stretching, C-N stretching, and the characteristic vibrations of the allyl and tert-butyl groups. Potential Energy Distribution (PED) analysis can be employed to provide a quantitative assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal mode.

An example of a comparative table for calculated and experimental vibrational frequencies is presented below.

Interactive Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3312 | 3305 | ν(N-H) |

| C-H Stretch (Allyl =C-H) | 3100 | 2976 | 2970 | ν(=C-H) |

| C-H Stretch (tert-Butyl) | 2980 | 2861 | 2855 | ν(C-H) |

| C=C Stretch (Allyl) | 1650 | 1584 | 1590 | ν(C=C) |

| N-H Bend | 1550 | 1488 | 1495 | δ(N-H) |

| C-N Stretch + C=S Stretch | 1400 | 1344 | 1350 | ν(C-N) + ν(C=S) |

| C=S Stretch | 850 | 816 | 820 | ν(C=S) |

Note: The experimental and scaled frequencies in this table are hypothetical and for illustrative purposes only.

Nucleophilic Reactivity of the Thiourea Moiety

The thiourea functional group in this compound is a potent nucleophile, primarily due to the presence of the sulfur atom. The sulfur atom, being larger and more polarizable than oxygen, readily donates its lone pair of electrons to electrophiles. This inherent nucleophilicity drives a variety of reactions, including alkylation, acylation, and addition to Michael acceptors.

Thiourea derivatives are known to react with various electrophiles at the sulfur atom. For instance, the reaction of N-allylthiourea with electrophilic reagents often results in the formation of S-substituted isothiouronium salts. While specific studies on the alkylation and acylation of this compound are not extensively documented in publicly available literature, the general reactivity pattern of N-substituted thioureas suggests that it would readily react with alkyl halides and acyl chlorides to form the corresponding S-alkyl and S-acyl derivatives, respectively.

Furthermore, the nucleophilic character of the sulfur atom allows thioureas to participate in Michael additions. In this type of reaction, the thiourea adds to α,β-unsaturated carbonyl compounds, a class of Michael acceptors. This reaction is a valuable method for carbon-sulfur bond formation. The general mechanism involves the attack of the sulfur nucleophile on the β-carbon of the unsaturated system.

| Reaction Type | Electrophile | General Product |

| Alkylation | Alkyl Halide (R-X) | S-Alkylisothiouronium Salt |

| Acylation | Acyl Chloride (R-COCl) | S-Acylisothiouronium Salt |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thio-substituted Carbonyl |

Electrophilic Transformations of the Prop-2-en-1-yl Group

The prop-2-en-1-yl (allyl) group of this compound contains a carbon-carbon double bond, which is susceptible to electrophilic attack. Common electrophilic additions to alkenes, such as halogenation and hydrohalogenation, are expected to occur with this moiety.

The addition of halogens, such as bromine (Br₂) or iodine (I₂), to the allyl group would proceed through a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion would lead to the formation of a dihalogenated product. The regioselectivity of this reaction typically results in the anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr or HCl), would also be an expected transformation. Following Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a secondary halide.

| Reaction | Reagent | Expected Major Product |

| Halogenation | Br₂ | 1-tert-butyl-3-(2,3-dibromopropyl)thiourea |

| Halogenation | I₂ | 1-tert-butyl-3-(2,3-diiodopropyl)thiourea |

| Hydrohalogenation | HBr | 1-tert-butyl-3-(2-bromopropyl)thiourea |

Intramolecular Cyclization Pathways

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization, leading to the formation of heterocyclic compounds. These reactions are often facilitated by the presence of both a nucleophilic thiourea group and an electrophilically activatable allyl group within the same molecule.

Studies on related N-allylthiourea derivatives have shown that they can cyclize to form substituted thiazolines. nu.edu.kzosi.lv This transformation can be initiated by either acid or base catalysis. In an acid-catalyzed pathway, protonation of the double bond would generate a carbocation, which is then attacked by the nucleophilic sulfur atom of the thiourea. Subsequent loss of a proton would yield the thiazoline (B8809763) ring.

Alternatively, a base-catalyzed cyclization can occur. In this case, the base would deprotonate one of the nitrogen atoms of the thiourea, enhancing its nucleophilicity. The resulting anion could then attack the double bond, or more likely, an electrophilically activated form of the allyl group (e.g., after reaction with a halogen).

A well-established method for synthesizing thiazoles and thiazolines is the Hantzsch thiazole (B1198619) synthesis. While typically an intermolecular reaction between a thioamide and an α-haloketone, an intramolecular variant is plausible for N-allylthioureas. For example, after electrophilic addition of a halogen to the allyl group, the resulting dihalo- or monohalo- intermediate could undergo intramolecular cyclization, with the thiourea sulfur acting as the nucleophile to displace the halide and form the thiazoline ring.

Exploration of Proposed Reaction Mechanisms

The mechanisms governing the reactions of this compound are rooted in the fundamental principles of nucleophilic and electrophilic reactivity.

Nucleophilic Attack by the Thiourea Moiety: The sulfur atom of the thiourea is the primary nucleophilic center. In reactions with alkyl or acyl halides, the mechanism is likely a straightforward SN2-type displacement of the halide by the sulfur atom. In Michael additions, the reaction proceeds via a conjugate addition mechanism, where the soft sulfur nucleophile preferentially attacks the β-carbon of the Michael acceptor.

Electrophilic Addition to the Allyl Group: The mechanism of electrophilic addition to the prop-2-en-1-yl group follows the established patterns for alkenes. The reaction with halogens involves the formation of a bridged halonium ion, which is then opened by the nucleophilic attack of a halide ion from the opposite face, resulting in anti-diastereoselectivity.

Intramolecular Cyclization: The mechanism of intramolecular cyclization to form thiazolines is of particular interest. One proposed pathway involves the electrophilic activation of the allyl group followed by nucleophilic attack from the thiourea sulfur. For example, in the presence of an electrophile like iodine, an iodonium (B1229267) ion intermediate is formed. The thiourea sulfur can then attack one of the carbons of the iodonium ion in an intramolecular fashion, leading to a cyclized intermediate which, upon loss of a proton, yields the 2-(tert-butylamino)-5-(iodomethyl)-4,5-dihydro-1,3-thiazole. Subsequent elimination or substitution reactions can then lead to a variety of functionalized thiazole or thiazoline products.

Conclusion

Coordination Chemistry of 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea As a Ligand

Ligating Properties and Coordination Modes to Metal Centers

The ligating behavior of 1-Tert-butyl-3-prop-2-en-1-ylthiourea is dictated by the electronic and steric properties of its constituent groups. Like other N,N'-disubstituted thioureas, its coordination to metal centers primarily involves the sulfur and nitrogen atoms of the thiourea (B124793) backbone.

This compound possesses two primary donor sites: the soft sulfur atom of the thione group (C=S) and the harder nitrogen atoms of the amine functionalities. The sulfur atom is typically the most nucleophilic center and readily coordinates to a wide range of transition metals. The nitrogen atoms can also participate in coordination, leading to various binding modes. The presence of both sulfur and nitrogen donors allows this ligand to act as a versatile building block in the construction of diverse metal complexes. Thioureas are recognized for their simultaneous σ-donating and π-acidic characteristics, which contributes to their remarkable coordination abilities with metal ions mdpi.com.

In principle, coordination can occur through the sulfur atom, one of the nitrogen atoms, or both simultaneously. The specific coordination is influenced by factors such as the nature of the metal ion (hard vs. soft acid-base theory), the steric hindrance imposed by the tert-butyl group, and the potential for the allyl group to participate in further interactions.

Thiourea derivatives can exhibit a variety of coordination modes, and this compound is expected to follow these established patterns.

Monodentate Coordination: The most common mode of coordination for thiourea ligands is monodentate, through the sulfur atom. This is observed in numerous complexes where the steric or electronic properties of the ligand or metal center disfavor chelation. For instance, in some palladium complexes of acyl thioureas, neutral monodentate coordination through the sulfur atom has been confirmed by X-ray diffraction, evidenced by the elongation of the C-S bond upon complexation rsc.org.

Bidentate Coordination: Bidentate coordination typically involves the sulfur atom and one of the nitrogen atoms, forming a four-membered chelate ring. This mode is common in complexes with metals that favor chelation, such as palladium(II) and platinum(II). Studies on related N-allyl-N'-pyrimidin-2-ylthiourea have shown bidentate coordination to Pd(II) and Pt(II) through the thione sulfur and a pyrimidine (B1678525) nitrogen atom researchgate.net. In the case of this compound, bidentate S,N-coordination would involve the sulfur and the nitrogen atom not bearing the bulky tert-butyl group.

Bridging and Polydentate Coordination: While less common for simple thioureas, the allyl group in this compound introduces the possibility of more complex coordination behaviors. The allyl group's C=C double bond could potentially coordinate to a metal center in a η²-fashion, leading to a polydentate coordination mode or the formation of bridged polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard methods of coordination chemistry, typically by reacting the ligand with a suitable metal salt in an appropriate solvent.

While specific studies on the synthesis of all these metal complexes with this compound are not extensively documented in the literature, the synthesis of complexes with analogous thiourea ligands provides a clear blueprint.

Palladium(II) and Platinum(II) Complexes: Complexes of Pd(II) and Pt(II) with thiourea derivatives are readily prepared by reacting the ligand with salts such as K₂PdCl₄ or K₂PtCl₄. For example, Pd(II) and Pt(II) complexes of N-allyl-N'-pyrimidin-2-ylthiourea have been synthesized in 1:1 and 1:2 metal-to-ligand ratios researchgate.net. The resulting complexes are often square-planar.

Copper(II) Complexes: Copper(II) complexes of related allyl-thiourea derivatives have been isolated and studied. For example, the reaction of 1-allyl-3-(o-carboxyphenyl)-2-thiourea with copper(II) salts yields a complex with a distorted tetragonal geometry where the ligand coordinates through a carboxylate oxygen and the aryl nitrogen researchgate.net.

Cobalt(II) and Nickel(II) Complexes: The synthesis of Co(II) and Ni(II) complexes with thiourea ligands typically results in tetrahedral or octahedral geometries. Spectroscopic studies of Co(II)- and Ni(II)-metallothionein, which contain metal-thiolate bonds, indicate tetrahedral coordination environments nih.gov.

Silver(I) and Gold(I) Complexes: Silver(I) and Gold(I) have a strong affinity for soft sulfur donors. Complexes of these metals with thiourea ligands are readily formed. For instance, gold(I) and silver(I) complexes with hybrid sulfonamide/thiourea ligands have been synthesized and characterized, typically showing linear coordination at the metal center with two sulfur-donating ligands mdpi.comnih.gov.

A general synthetic route for these complexes involves the reaction of the ligand with the corresponding metal salt in a suitable solvent, as depicted in the following general reaction:

n L + MXm → [M(L)n]Xm

Where L is this compound, M is the metal ion, X is an anion, and n and m are stoichiometric coefficients.

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

The crystal structure of the free ligand, 1-allyl-3-(tert-butyl)thiourea, has been determined and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 249968 mdpi.com. This provides a crucial baseline for comparing structural changes upon coordination to a metal center.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S) stretching vibrations. Upon coordination to a metal through the sulfur atom, a decrease in the frequency of the ν(C=S) band is expected, accompanied by an increase in the ν(C=N) frequency, indicating a delocalization of the π-electron density within the thiourea backbone. Changes in the ν(N-H) bands can also provide evidence of nitrogen coordination or involvement in hydrogen bonding mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Pd(II), Pt(II), Ag(I), Au(I)). In the ¹H NMR spectrum, coordination of the sulfur atom can lead to a downfield shift of the N-H proton signals. The signals of the allyl and tert-butyl groups will also be affected by the coordination environment. In ¹³C NMR, the most significant change is expected for the C=S carbon signal, which typically shifts upon coordination.

The following table summarizes typical spectroscopic data for related thiourea complexes:

| Spectroscopic Technique | Free Ligand (Typical Values) | Coordinated Ligand (Typical Changes) | Reference |

| IR Spectroscopy | |||

| ν(N-H) | ~3200-3400 cm⁻¹ | Shift upon N-coordination or H-bonding | mdpi.com |

| ν(C=N) | ~1500-1600 cm⁻¹ | Increase upon S-coordination | mdpi.com |

| ν(C=S) | ~700-850 cm⁻¹ | Decrease upon S-coordination | mdpi.com |

| NMR Spectroscopy | |||

| ¹H NMR (N-H) | Broad singlet | Downfield shift | researchgate.net |

| ¹³C NMR (C=S) | ~180 ppm | Shift upon coordination | researchgate.net |

Influence of Substituents on Coordination Behavior

The tert-butyl and allyl substituents on the thiourea nitrogen atoms have a significant influence on the coordination behavior of this compound.

Tert-butyl Group: The bulky tert-butyl group exerts considerable steric hindrance. This steric bulk can influence the coordination geometry around the metal center and may favor monodentate coordination through the sulfur atom. It can also direct the coordination to the less sterically encumbered nitrogen atom if bidentate chelation occurs. The tert-butyl group can also enhance the solubility of the ligand and its metal complexes in organic solvents.

Allyl Group: The allyl group is electronically withdrawing and also introduces a reactive C=C double bond. This double bond can potentially interact with the metal center, leading to more complex coordination modes as mentioned earlier. Furthermore, the allyl group can be a site for further reactivity in the coordinated ligand, opening avenues for the design of functional materials and catalysts. For instance, palladium allyl complexes are known to be important intermediates in various catalytic reactions units.it.

Steric Effects of Tert-butyl and Prop-2-en-1-yl Groups

The steric hindrance imposed by the substituents on a thiourea ligand plays a crucial role in determining the geometry and stability of its metal complexes. In the case of this compound, both the tert-butyl and the prop-2-en-1-yl groups contribute to the steric profile of the ligand.

The prop-2-en-1-yl (allyl) group , while less sterically demanding than the tert-butyl group, also contributes to the steric environment. More importantly, the allyl group introduces the possibility of π-coordination to the metal center. In studies involving N-allylthioureas and palladium(II) chloride, it has been demonstrated that the ligand can coordinate through both the thione sulfur atom and the C=C double bond of the allyl moiety, forming a π-complex. nuph.edu.ua This mode of coordination would bring the allyl group in close proximity to the metal center, and its orientation would be dictated by the orbital overlap requirements for π-bonding. The interplay between the steric demands of the tert-butyl group and the coordinating tendency of the allyl group would likely lead to a complex and specific coordination geometry.

Table 1: Comparison of Steric Effects in Related Thiourea Ligands

| Substituent Group | Observed Steric Influence in Related Systems | Potential Impact on this compound |

| Tert-butyl | Influences isomer formation; can lead to lower coordination numbers and distorted geometries. rsc.orgwaikato.ac.nz | May favor specific coordination geometries and limit the number of ligands that can coordinate to the metal center. |

| Prop-2-en-1-yl (Allyl) | Can participate in π-coordination, influencing the orientation of the ligand. nuph.edu.ua | May lead to chelation via the sulfur and the C=C bond, affecting the overall complex structure. |

Electronic Effects on Ligand-Metal Interactions

The electronic properties of the this compound ligand are primarily governed by the electron-donating nature of the thiourea backbone, which is modulated by the electronic character of the tert-butyl and prop-2-en-1-yl substituents.

The thiourea moiety is a potent electron donor, primarily through the sulfur atom, which acts as a soft base and readily coordinates to soft metal ions. The nitrogen atoms can also participate in coordination, though they are considered harder bases. The presence of alkyl groups, such as the tert-butyl group , on the nitrogen atoms generally enhances the electron-donating ability of the ligand through an inductive effect (+I effect). This increased electron density on the nitrogen atoms is partially delocalized onto the sulfur atom, thereby strengthening the metal-sulfur bond.

The prop-2-en-1-yl group can also influence the electronic properties of the ligand. The double bond in the allyl group is a region of high electron density and can participate in π-back-bonding with suitable metal orbitals. In a coordination scenario where the allyl group is involved in π-bonding, there would be a synergistic effect: σ-donation from the filled π-orbital of the allyl group to a vacant metal d-orbital, and π-back-donation from a filled metal d-orbital to the vacant π* antibonding orbital of the allyl group. libretexts.org This interaction would not only contribute to the stability of the complex but also influence the electronic environment of the metal center.

Supramolecular Chemistry and Host Guest Interactions

Molecular Recognition Phenomena Involving Thiourea (B124793) Derivatives

Molecular recognition is a cornerstone of supramolecular chemistry, where specific non-covalent interactions between molecules lead to mutual binding and recognition. For thiourea derivatives like 1-tert-butyl-3-prop-2-en-1-ylthiourea, the thiourea group (–NH–C(S)–NH–) is the primary site for these interactions. researchgate.net It acts as an effective hydrogen-bond donor, a property that is widely exploited in anion-binding catalysis and the development of chemical sensors. rsc.orgacs.orgacs.org The presence of both N-H donor groups and a sulfur acceptor atom allows these molecules to engage in predictable binding events, forming stable complexes with various guest species. biointerfaceresearch.com

Hydrogen bonding is the dominant intermolecular force directing the assembly of thiourea derivatives. researchgate.netmersin.edu.tr The two N-H groups of the thiourea moiety in this compound are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. biointerfaceresearch.commersin.edu.tr This dual functionality allows for the formation of robust and directional hydrogen-bonded networks.

In the solid state, N,N'-disubstituted thioureas typically form hydrogen-bonded dimers or chains. mersin.edu.trpsu.edu The most common motif is the R²₂(8) ring, a centrosymmetric dimer formed through a pair of N-H···S hydrogen bonds. rsc.org These dimers can then further assemble into layered networks. psu.edu The specific conformation adopted (e.g., trans-trans or trans-cis orientation of the substituents relative to the C=S bond) is influenced by the steric bulk of the substituents. psu.edunih.gov For this compound, the bulky tert-butyl group would play a significant role in determining the preferred conformational and packing arrangement in the crystal lattice.

The strength of these hydrogen bonds is evident in spectroscopic data. For instance, the N–H stretching frequencies in infrared (IR) spectra are typically observed at lower wavenumbers compared to free amines, indicating their involvement in hydrogen bonding. mersin.edu.tr Theoretical and experimental studies on various thiourea derivatives have provided detailed insights into the geometry and energy of these interactions. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| Intermolecular | N-H | S=C | 2.4 - 2.8 | 150 - 170 | mersin.edu.trrsc.org |

| Intramolecular | N-H | O (in acylthioureas) | ~2.1 | ~140 | rsc.org |

| Intermolecular | C-H | π (aromatic ring) | 2.6 - 2.9 | 130 - 160 | rsc.org |

This table presents typical hydrogen bond parameters observed in thiourea-based supramolecular assemblies. The exact values for this compound would require specific crystallographic analysis.

While hydrogen bonding is the primary driving force, other non-covalent interactions also contribute to the stability of supramolecular structures involving thioureas. mersin.edu.tr π-π stacking interactions are significant when aromatic substituents are present, where the parallel or offset arrangement of aromatic rings adds to the cohesive energy of the assembly. acs.orgnih.gov In the case of this compound, there are no aromatic rings, so direct π-π stacking between molecules of its own kind is not a primary interaction.

Host-Guest Complexation Studies with Thiourea-Based Systems

The ability of the thiourea scaffold to bind anions has made it a subject of intense study in host-guest chemistry. nih.govnih.gov Thiourea-based receptors, acting as hosts, can form stable complexes with a variety of anionic guests through hydrogen bonding. acs.orgresearchgate.net The two N-H groups can create a binding cleft that is complementary in size and electronic character to specific anions, leading to selective recognition. acs.orgnih.gov The general principle involves the host molecule encapsulating or binding the guest through multiple non-covalent interactions, forming a distinct host-guest complex. taylorfrancis.com

The efficacy of a thiourea-based host is quantified by its binding affinity (often expressed as the association constant, Kₐ) and its selectivity for a particular guest over others. These parameters are typically determined using techniques such as UV-Vis or NMR titration experiments. acs.orgnih.gov In these experiments, incremental amounts of a guest anion are added to a solution of the host, and the resulting spectroscopic changes are monitored to calculate the binding constant.

Studies on various thiourea receptors have established general trends in anion binding. nih.gov Thiourea hosts generally show a higher affinity for more basic and smaller anions that can form stronger hydrogen bonds. The typical selectivity trend for halides is F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov For oxoanions, the binding affinity often follows the order of basicity and geometry, for example, dihydrogen phosphate (B84403) (H₂PO₄⁻) is often strongly bound. nih.gov The more acidic nature of the thiourea N-H protons compared to their urea (B33335) analogues leads to stronger anion binding and higher association constants. nih.govnih.govnih.gov

| Host Type | Guest Anion | Binding Constant (log K) | Solvent | Reference |

| Dipodal Thiourea | F⁻ | 3.69 | DMSO | nih.gov |

| Tripodal Thiourea | F⁻ | 5.1 | DMSO | nih.gov |

| Dipodal Thiourea | H₂PO₄⁻ | 3.5 - 4.5 | DMSO | nih.gov |

| Dendritic Thiourea | Urea-Glycine Guest | ~4 | Organic Solvents | nih.gov |

This table provides examples of binding constants for various thiourea-based host-guest systems to illustrate typical affinities. Data for this compound is not available.

The stability of a host-guest complex involving a thiourea host is overwhelmingly dictated by the strength and number of non-covalent interactions, primarily hydrogen bonds. nih.gov The formation of two parallel N-H···anion hydrogen bonds is the key stabilizing interaction. nih.gov The geometry of the thiourea host is crucial; pre-organized hosts that require minimal conformational change upon binding tend to form more stable complexes. acs.org

In addition to the primary N-H···anion interactions, secondary interactions can further stabilize the complex. These can include C-H···anion interactions or electrostatic attractions. nih.gov In some systems, particularly those involving complex organic guests, hydrophobic interactions and van der Waals forces also play a significant role. nih.gov The collective effect of these multiple, cooperative interactions leads to the formation of highly stable and well-defined supramolecular complexes. acs.orgacs.org

Self-Assembly of Thiourea-Based Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific non-covalent interactions. Thiourea derivatives are excellent building blocks for self-assembly due to their strong and directional hydrogen bonding capabilities. researchgate.netmersin.edu.tr Depending on the substituents and the conditions (e.g., solvent, temperature), thiourea molecules like this compound can self-assemble into a variety of architectures, including discrete dimers, one-dimensional chains, or more complex three-dimensional networks. mersin.edu.trpsu.edunih.gov

The process is highly programmable; by modifying the molecular structure, one can control the resulting supramolecular architecture. For instance, amphiphilic thioureas, which contain both hydrophobic and hydrophilic parts, can self-assemble in water to form micelles, rods, or vesicles. nih.gov The dynamic and reversible nature of the non-covalent bonds holding these assemblies together makes them responsive to external stimuli, a property that is highly desirable for creating "smart" materials. acs.orgnih.gov The self-assembly of this compound would likely be dominated by the formation of N-H···S hydrogen-bonded chains, a common motif for N,N'-disubstituted thioureas. psu.edunih.gov

Formation of Dimeric and Polymeric Supramolecular Structures

The primary mechanism driving the self-assembly of thiourea derivatives is the formation of robust hydrogen bonds between the N-H protons and the sulfur atom of the thiocarbonyl group. In the case of N,N'-disubstituted thioureas, this interaction typically leads to the formation of centrosymmetric dimers. This well-established hydrogen bonding motif, denoted as R²₂(8) in graph-set notation, is a recurring feature in the crystal structures of a vast number of thiourea derivatives.

For this compound, it is highly probable that molecules will pair up via intermolecular N-H···S hydrogen bonds to form discrete dimeric units. In these dimers, the two thiourea molecules are held together in a head-to-tail fashion, creating a stable eight-membered ring. The stability of this dimeric structure is a cornerstone of the supramolecular chemistry of this class of compounds.

These primary dimeric synthons can further assemble into more extended, polymeric structures. The nature of these secondary interactions is largely dictated by the substituents on the nitrogen atoms. In related N,N'-dialkylthioureas, these dimers can be linked into one-dimensional chains or two-dimensional layers through weaker C-H···S or C-H···π interactions. For instance, in the crystal structure of 1,3-di-n-butylthiourea, centrosymmetric dimers are further connected by another N-H···S=C hydrogen bond, forming layers. nih.gov The allyl group in this compound, with its π-system, could potentially engage in C-H···π or π-π stacking interactions, further stabilizing the extended network.

The conformation of the substituent groups relative to the C=S bond (syn or anti) also plays a critical role. While many N,N'-dialkylthioureas adopt a syn,anti conformation to facilitate dimer formation, the sterically demanding tert-butyl group might influence this preference. For example, N,N'-di-tert-butylthiourea adopts a syn,syn conformation. nih.gov The specific conformation adopted by this compound would be a key determinant of its packing and the dimensionality of the resulting supramolecular architecture.

| Interaction Type | Description | Potential Role in this compound |

| N-H···S Hydrogen Bond | Strong, directional interaction between the N-H proton of one molecule and the sulfur atom of another. | Formation of primary centrosymmetric dimers. |

| C-H···S Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds and the sulfur atom. | Linking of dimeric units into polymeric chains or sheets. |

| C-H···π Interactions | Interactions between C-H bonds and the π-system of the allyl group. | Stabilization of the crystal packing and direction of the supramolecular assembly. |

| π-π Stacking | Interactions between the π-systems of adjacent allyl groups. | Potential for creating stacked polymeric structures. |

Crystal Engineering Through Directed Intermolecular Interactions

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Thioureas are excellent building blocks for crystal engineering due to the predictability and robustness of the N-H···S hydrogen bond. nih.gov By systematically modifying the substituents, it is possible to tune the resulting supramolecular architecture and, consequently, the material's physical and chemical properties.

Conversely, the allyl group is more versatile. Its double bond provides a site for potential π-π stacking and C-H···π interactions. Furthermore, the allylic protons are relatively acidic and can participate in weaker C-H···X hydrogen bonds (where X can be S or another acceptor). The reactivity of the allyl group could also, in principle, be exploited for post-synthetic modification of the crystalline material, although this falls outside the strict scope of crystal engineering of the parent molecule.

The study of trisubstituted thioureas reveals that increasing the number of substituents can alter the hydrogen bonding patterns, sometimes leading to the formation of infinite chains or even hexameric ring assemblies instead of simple dimers. nih.gov While this compound is disubstituted, this highlights the sensitivity of the supramolecular assembly to the substitution pattern.

| Structural Feature | Influence on Crystal Engineering | Expected Impact in this compound |

| Thiourea Backbone | Primary hydrogen bond donor (N-H) and acceptor (C=S). | Predictable formation of robust dimeric synthons. |

| Tert-butyl Group | Large steric footprint, non-polar. | Influences packing efficiency, may create voids, limits close packing. |

| Allyl Group | Contains a C=C double bond (π-system). | Potential for π-π stacking and C-H···π interactions, directing the extended structure. |

Catalytic Applications of 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea

Organocatalysis Utilizing the Thiourea (B124793) Moiety

The thiourea functional group is a cornerstone of modern organocatalysis. wikipedia.org Its two N-H protons can form strong hydrogen bonds with electrophiles, activating them toward nucleophilic attack. This non-covalent interaction mimics the role of Lewis acids but operates under milder, often neutral conditions, tolerating a wider array of functional groups. wikipedia.orgrsc.org The electronic properties and steric environment of the thiourea can be finely tuned by modifying its substituents, making catalysts like 1-tert-butyl-3-prop-2-en-1-ylthiourea highly adaptable.

Chiral derivatives of thiourea are highly effective in a multitude of asymmetric reactions, where they create a chiral environment that directs the stereochemical outcome of the transformation.

Michael Addition: The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by chiral thiourea derivatives. These catalysts activate α,β-unsaturated compounds, such as nitroalkenes, towards attack by nucleophiles like ketones or malonates. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea and a basic amine moiety (such as a proline or cinchona alkaloid derivative), are particularly efficient. rsc.org The thiourea activates the nitroalkene electrophile, while the amine group deprotonates the ketone to form a nucleophilic enamine intermediate. This dual activation strategy leads to high yields and excellent enantioselectivities. nih.gov For instance, catalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied in the asymmetric Michael addition of nitroalkenes, affording products with high diastereo- and enantioselectivities. rsc.org

Glycosylation: Thiourea-based organocatalysts have proven to be efficient in promoting stereoselective glycosylation reactions, which are crucial for the synthesis of complex carbohydrates. They can act as co-catalysts to enhance the rate, yield, and selectivity of glycosylations using donors like glycosyl trichloroacetimidates. nih.gov The thiourea catalyst activates the glycosyl donor through hydrogen bonding, facilitating the departure of the leaving group and subsequent attack by a glycosyl acceptor. Camphor-derived chiral thioureas, for example, have been used to catalyze the glycosylation of various alcohols, achieving high yields and significant β-selectivity. nih.gov

Aza-Sakurai Cyclization: In the enantioselective aza-Sakurai cyclization, which constructs nitrogen-containing heterocyclic frameworks like indolizidines and quinolizidines, thiourea catalysts play a critical dual role. nih.gov They are involved in generating a reactive N-acyliminium ion intermediate from a precursor such as a chlorolactam through an anion-binding mechanism. nih.govnih.gov Simultaneously, the thiourea can act as a Lewis base, activating the allylsilane nucleophile for intramolecular attack. In studies using tert-leucine-derived thiourea catalysts, which are structurally analogous to this compound, excellent yields and high enantioselectivities (up to 91% ee) have been achieved in the synthesis of bicyclic lactams. nih.gov

Below is a table summarizing the performance of tert-leucine-derived thiourea catalysts in the aza-Sakurai cyclization.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | N-Acyl-2-chloropyrrolidinone | Indolizidinone | 85 | 91 |

| 2 | Carbamate derivative | Bicyclic carbamate | 85 | 90 |

| 3 | Hydantoin derivative | Spirocyclic hydantoin | 75 | 88 |

| 4 | Glutarimide derivative | Quinolizidinone | 94 | 95 |

This table presents data for a structurally related tert-leucine-derived catalyst as a representative example of performance in the aza-Sakurai reaction. nih.gov

A key feature of many thiourea-catalyzed reactions is the principle of dual activation. Bifunctional thioureas, which incorporate a basic site (e.g., an amino group) alongside the acidic thiourea moiety, can simultaneously activate both the electrophile and the nucleophile. rsc.orgacs.org

In a typical Michael addition, the thiourea's N-H groups hydrogen-bond to and polarize the electrophile (e.g., a nitroalkene), lowering its LUMO energy and making it more susceptible to attack. Concurrently, the basic amine group interacts with the acidic proton of the nucleophile (e.g., a ketone), facilitating the formation of a more reactive enolate or enamine. nih.gov This cooperative activation brings the two reactants into close proximity within a structured, chiral transition state, leading to enhanced reactivity and stereocontrol. jst.go.jp Similarly, in the aza-Sakurai cyclization, the thiourea engages in both anion-binding to generate the electrophilic iminium ion and Lewis base activation of the nucleophilic allylsilane, showcasing a different but equally effective mode of dual activation. nih.govnih.gov

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reactants that reside in different phases. A phase-transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction can occur.

Thiourea derivatives can be engineered to function as highly effective chiral phase-transfer catalysts. This is often achieved by creating bifunctional catalysts that combine the anion-binding capability of the thiourea with a cationic moiety, such as a phosphonium (B103445) or ammonium (B1175870) salt. rsc.orgacs.org These catalysts operate at the interface of a biphasic system (e.g., aqueous-organic).

The cationic part of the catalyst pairs with an anionic reactant in the aqueous phase, transporting it into the organic phase. Once in the organic phase, the chiral thiourea moiety activates the electrophile through hydrogen bonding. This dual functionality allows for the enantioselective transformation of substrates under heterogeneous conditions. acs.org For example, bifunctional thiourea-ammonium salts derived from cinchona alkaloids have been successfully employed in the enantioselective aza-Henry reaction of ketimines, achieving high yields and excellent enantioselectivities. acs.org The steric hindrance provided by the catalyst's structure, such as in a rotaxane, can also be crucial, preventing catalyst decomposition and enabling its use in challenging reactions like nucleophilic fluorinations. nih.gov

In biphasic systems, the primary role of the thiourea catalyst is to bind and activate an anion. acs.org The mechanism involves the formation of a supramolecular complex between the thiourea's N-H protons and the anion (e.g., a halide or the counter-ion of a reactive species) through strong hydrogen bonds. acs.orgbeilstein-journals.org This interaction effectively sequesters the anion, creating a more reactive, "naked" cation or activating a neutral electrophile by abstracting an anionic leaving group. nih.govnih.gov

For instance, in reactions involving iminium ion intermediates generated from chloro-precursors, the thiourea catalyst facilitates the abstraction of the chloride anion. nih.govnih.gov Detailed mechanistic studies, including kinetic analyses and computational modeling, have shown that two molecules of the thiourea catalyst can cooperatively bind to a single chloride anion, significantly enhancing the catalyst's efficiency. beilstein-journals.orgnih.gov This anion-abstraction mechanism is central to the catalyst's function, creating a highly electrophilic species within a defined chiral pocket, which then reacts with the nucleophile to yield the enantioenriched product. acs.org

Metal-Catalyzed Reactions with this compound Ligands

Thiourea derivatives are excellent ligands for a variety of transition metals due to the presence of soft sulfur and hard nitrogen donor atoms. wikipedia.org The specific structure of this compound, with its allyl group, makes it a particularly interesting ligand for reactions involving C-H activation and allylation. researchgate.net

The sulfur atom of the thiourea can coordinate to metals like palladium, rhodium, or iron, forming stable complexes. wikipedia.org The allyl group present on the ligand itself can be a reactive handle. In the context of palladium catalysis, for example, the allyl group could potentially participate in or influence C-H allylation reactions, where an allyl group is transferred to a substrate. researchgate.net The ligand can help to create a specific coordination environment around the metal center, influencing the selectivity and efficiency of the catalytic cycle. For instance, palladium complexes are known to catalyze the arylation of C(sp³)–H bonds, and the nature of the ligand is critical for reactivity and selectivity. nih.gov The combination of a coordinating thiourea and a reactive allyl group within one ligand offers intriguing possibilities for designing novel catalytic systems where the ligand plays an active role beyond simply tuning the metal's electronic properties.

Applications in Transfer Hydrogenation

General research in the field indicates that thiourea-based compounds can act as effective organocatalysts. For instance, some studies have explored the use of chiral thiourea derivatives in asymmetric transfer hydrogenation, achieving high yields and enantioselectivities for the reduction of various functional groups. These catalysts are thought to operate through hydrogen bonding interactions, activating the substrate and facilitating the hydride transfer from the hydrogen donor. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its efficacy, substrate scope, or reaction conditions in transfer hydrogenation.

Immobilization of Catalysts on Solid Supports

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. This technique combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts.

In the context of thiourea-based catalysts, some research has been dedicated to their immobilization on various supports, such as silica (B1680970) gel, polymers, and magnetic nanoparticles. These immobilized catalysts have been successfully employed in a range of organic transformations. The covalent attachment or non-covalent adsorption of the thiourea moiety to the solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse in multiple catalytic cycles.

However, a specific investigation into the immobilization of this compound and the performance of the resulting heterogeneous catalyst has not been reported in the reviewed literature. Consequently, there are no detailed research findings or data tables to present regarding its stability, leaching, or catalytic activity in an immobilized form.

Derivatization and Heterocyclic Chemistry of 1 Tert Butyl 3 Prop 2 En 1 Ylthiourea

Synthesis of Novel Thiourea (B124793) Derivatives through Functionalization

The presence of the allyl group and the N-H protons in 1-tert-butyl-3-prop-2-en-1-ylthiourea allows for a range of functionalization reactions, leading to novel thiourea derivatives with potentially enhanced biological activities or tailored properties for further synthetic transformations.

One common approach involves the acylation of the thiourea. For instance, the reaction of an allylthiourea (B1665245) with a benzoyl chloride derivative in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) can yield N-acylthiourea derivatives. unair.ac.id This modified Schotten-Baumann reaction proceeds via nucleophilic substitution at the acyl chloride. unair.ac.id The resulting acylthioureas are valuable intermediates in their own right, known for their coordination chemistry and as precursors for various heterocycles.

The reactivity of the allyl group can also be exploited. For example, addition reactions across the double bond can introduce new functional groups. Furthermore, the sulfur atom of the thiourea moiety can act as a nucleophile in various reactions, expanding the possibilities for derivatization.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Acyl Halide (e.g., 4-tert-butylbenzoyl chloride) | Acylation | N-Acylthiourea Derivatives |

| This compound | Halogen (e.g., Br₂) | Halogenation of Allyl Group | Dihaloalkylthiourea Derivatives |

| This compound | Peroxy Acid (e.g., m-CPBA) | Epoxidation of Allyl Group | Epoxymethylthiourea Derivatives |

Formation of Heterocyclic Compounds from Thioureas

Thiourea and its derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds due to the presence of the reactive N-C-S unit.

Cyclization Reactions Leading to Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. nih.govyoutube.com This reaction involves the condensation of a thioamide, such as this compound, with an α-halocarbonyl compound. nih.gov The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to afford the thiazole ring. youtube.com

By reacting this compound with various α-haloketones, a series of 2-(tert-butylamino)-3-allyl-thiazolium salts can be synthesized, which can be subsequently deprotonated to yield the corresponding 2-(tert-butylamino)-3-allyl-thiazoles. The substituents on the thiazole ring can be varied depending on the choice of the α-halocarbonyl compound. For example, the reaction with chloroacetone (B47974) would yield a 4-methylthiazole (B1212942) derivative. nih.gov

| Thiourea Derivative | α-Halocarbonyl Compound | Product |

| This compound | Chloroacetone | 2-(tert-butylamino)-3-allyl-4-methylthiazole |

| This compound | 2-Bromoacetophenone | 2-(tert-butylamino)-3-allyl-4-phenylthiazole |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 2-(tert-butylamino)-3-allyl-4-methylthiazole-5-carboxylate |

Synthesis of Pyrimidine (B1678525) and Triazole Scaffolds

The versatile reactivity of this compound also extends to the synthesis of six-membered heterocyclic rings like pyrimidines and five-membered rings such as triazoles.

Pyrimidines: The synthesis of pyrimidine derivatives can be achieved through the condensation of the thiourea with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction typically proceeds in the presence of a base, leading to the formation of a pyrimidine-2-thione scaffold. The substitution pattern on the resulting pyrimidine ring is determined by the structure of the 1,3-dicarbonyl compound used.

Triazoles: The synthesis of 1,2,3-triazoles can be accomplished via the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govscispace.com In the context of this compound, the allyl group can be first converted to a terminal alkyne. This alkyne-functionalized thiourea can then undergo a [3+2] cycloaddition with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. nih.govresearchgate.net This method is highly efficient and allows for the introduction of a wide variety of substituents on the triazole ring depending on the azide used. One-pot procedures for such syntheses have been developed, enhancing their practicality. nih.gov

| Starting Moiety | Key Reagent(s) | Heterocyclic Scaffold |

| Thiourea | 1,3-Dicarbonyl Compound | Pyrimidine-2-thione |

| Allyl group (after conversion to alkyne) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

Formation of Benzothiazoles and Other Fused Systems

Benzothiazoles are an important class of fused heterocyclic compounds with diverse applications. The synthesis of benzothiazole (B30560) derivatives can be achieved through the intramolecular cyclization of N-arylthioureas. nih.gov While this compound itself is not an N-arylthiourea, it can be chemically modified to incorporate an aryl group, or alternatively, the core benzothiazole structure can be constructed using other methods where a thiourea derivative plays a role.

One established method for benzothiazole synthesis involves the condensation of an o-aminothiophenol with a suitable reaction partner. mdpi.com For instance, a derivative of this compound, such as an isothiocyanate generated in situ, could potentially react with an o-aminothiophenol to form a 2-aminobenzothiazole (B30445) derivative.

Furthermore, oxidative cyclization of N-arylthioureas catalyzed by transition metals like palladium or nickel is a modern approach to synthesize 2-aminobenzothiazoles. nih.gov By first synthesizing an N-aryl derivative of this compound, this methodology could be applied to generate novel benzothiazole structures.

| Precursor Type | Key Reaction | Fused Heterocyclic System |

| N-Arylthiourea derivative | Intramolecular Oxidative Cyclization | 2-Aminobenzothiazole |

| o-Aminothiophenol | Condensation with a thiourea-derived electrophile | 2-Substituted Benzothiazole |

Advanced Analytical Method Development for Thiocarbamide Compounds

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable tools in the analysis of thiourea (B124793) derivatives, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prominent in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the quantitative analysis of thiourea compounds, providing excellent separation and precision. The development of a successful HPLC method hinges on the systematic optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector wavelength, to achieve optimal resolution and sensitivity for the analyte of interest.

For the analysis of moderately polar compounds like 1-tert-butyl-3-prop-2-en-1-ylthiourea, a reverse-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules.